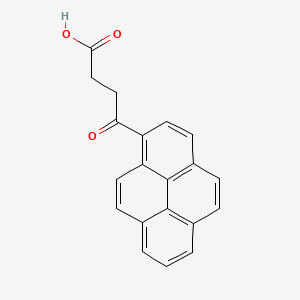
4-Oxo-4-pyren-1-yl-butyric acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 4-Oxo-4-pyren-1-yl-butyric acid involves various chemical reactions, as seen in the provided papers. For instance, a copolymer of styrene with a derivative of the acid, 4-oxe-4(P-hydroxyl phenylamino) but-2-enoic acid, was synthesized and later formed luminescent lanthanide complexes . Another related compound, 4-(Succinimido)-1-butane sulfonic acid, was synthesized using succinimide and 1,4-butanesultone, serving as a Brønsted acid catalyst for the synthesis of pyrano[4,3-b]pyran derivatives under solvent-free conditions . Additionally, the synthesis of a di-n-butyltin(IV) complex with a derivative of 2-oxo-propionic acid showcases the versatility of these compounds in forming metal complexes .
Molecular Structure Analysis
The molecular structure of compounds similar to 4-Oxo-4-pyren-1-yl-butyric acid has been elucidated using various analytical techniques. For example, the crystal structure of 4-oxo-4-(pyridin-3-ylamino)butanoic acid was determined by single-crystal X-ray diffraction, revealing a bent side chain and a three-dimensional supramolecular structure formed by hydrogen bonding . Similarly, the crystal structure of 4-oxo-4-(pyridin-2-ylamino)butanoic acid was analyzed, showing one-dimensional helical columns stabilized by hydrogen bonds and other interactions . A polymorphic structure of the same compound was also reported, highlighting the diversity of molecular arrangements .
Chemical Reactions Analysis
The chemical reactivity of these compounds is demonstrated by their ability to form various derivatives and complexes. The copolymer mentioned earlier can coordinate with lanthanide ions, forming complexes that exhibit characteristic fluorescence . The Brønsted acid catalyst derived from 4-(Succinimido)-1-butane sulfonic acid facilitates the synthesis of pyrano[4,3-b]pyran derivatives, indicating its potential in catalyzing organic transformations . The di-n-butyltin(IV) complex with 2-oxo-propionic acid derivative also exemplifies the reactivity of these compounds in forming coordination compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structures. The copolymer and its lanthanide complexes have been characterized by elemental analysis, FT-IR, thermogravimetric analysis, and fluorescence determination, indicating their stability and luminescent properties . The Brønsted acid catalyst shows high yield, clean reaction, and the ability to be recycled without significant loss of activity, demonstrating its efficiency and sustainability . The crystallographic data of the di-n-butyltin(IV) complex provide insights into its density and geometry, which are crucial for understanding its physical properties .
Applications De Recherche Scientifique
Safety And Hazards
The safety data sheet for 4-Oxo-4-pyren-1-yl-butyric acid indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray. Use only outdoors or in a well-ventilated area. If swallowed, get medical help. If on skin, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes. If inhaled, remove the person to fresh air and keep comfortable for breathing .
Propriétés
IUPAC Name |
4-oxo-4-pyren-1-ylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O3/c21-17(10-11-18(22)23)15-8-6-14-5-4-12-2-1-3-13-7-9-16(15)20(14)19(12)13/h1-9H,10-11H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJQTWWVKREOQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20225950 | |
| Record name | gamma-Oxopyrene-1-butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20225950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxo-4-pyren-1-yl-butyric acid | |
CAS RN |
7499-60-7 | |
| Record name | γ-Oxo-1-pyrenebutyric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7499-60-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | gamma-Oxopyrene-1-butyric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007499607 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7499-60-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407628 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | gamma-Oxopyrene-1-butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20225950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | γ-oxopyrene-1-butyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.504 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Oxo-4-pyren-1-yl-butyric acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VFV295N6ES | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

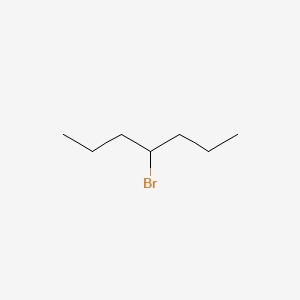
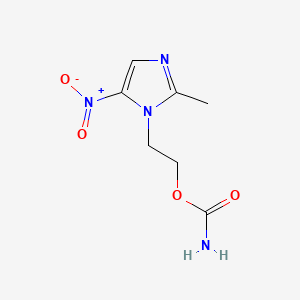
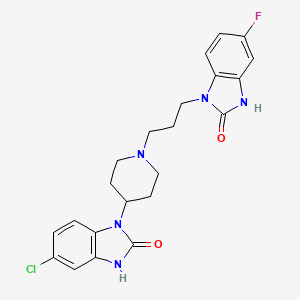
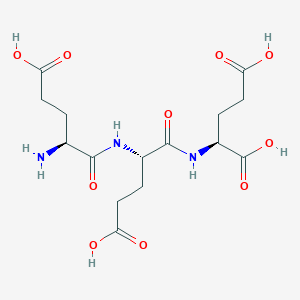
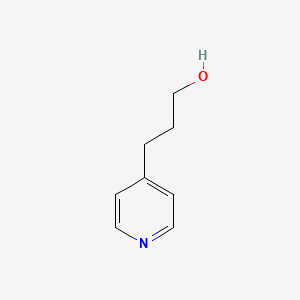
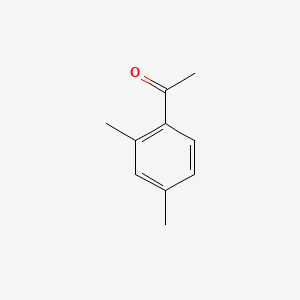
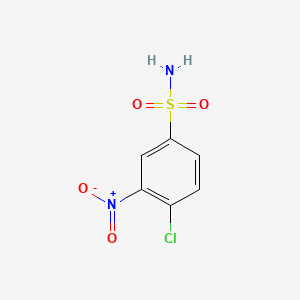
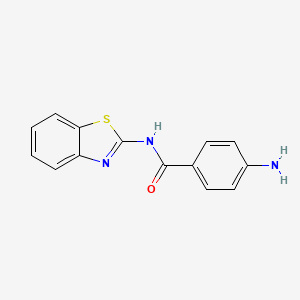
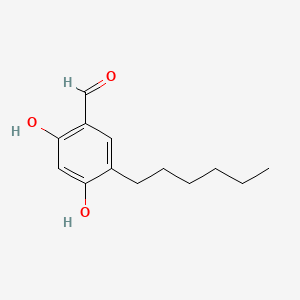

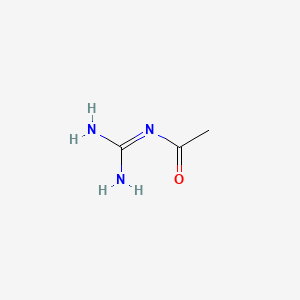
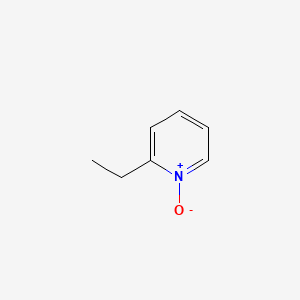
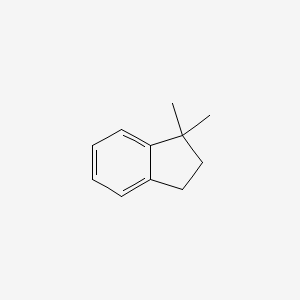
![1,5-Naphthalenedisulfonic acid, 3-[[2-(acetylamino)-4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]phenyl]azo]-](/img/structure/B1329402.png)